molecular formula C8H16ClNO B2797665 {2-Methyl-7-oxabicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride CAS No. 1909317-58-3

{2-Methyl-7-oxabicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride

Cat. No.: B2797665
CAS No.: 1909317-58-3
M. Wt: 177.67
InChI Key: PBSCPNTYYBKVON-UHFFFAOYSA-N
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Description

“{2-Methyl-7-oxabicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride” is a chemical compound with the CAS Number: 2416229-27-9 . It has a molecular weight of 177.67 . The compound is stored at room temperature and appears as a powder .


Physical and Chemical Properties Analysis

“this compound” is a powder stored at room temperature . Other physical and chemical properties are not specified in the current data.

Scientific Research Applications

Synthesis of Novel Compounds

  • Carbocyclic Nucleoside Analogues : A study focused on synthesizing carbocyclic nucleoside analogues derived from 7-oxabicyclo[2.2.1]heptane-2-methanol. This work involved hydroboration and subsequent chemical transformations to yield purine and thymine analogues, demonstrating the molecule's potential as a scaffold for antiviral agents (Hřebabecký et al., 2009).

  • Ring Enlargements and Additions : Another study explored the Demjanov and Tiffeneau-Demjanov ring enlargements of 2-aminomethyl-7-oxabicyclo[2.2.1]heptane derivatives, highlighting stereo- and regioselective additions to soft electrophiles. This research underscores the compound's versatility in organic synthesis (Fattori et al., 1993).

Spectroscopic Studies

  • NMR and IR Spectroscopy : The structural analysis of 7-oxabicyclo[2.2.1]heptanes and -heptenes using 13C NMR and IR spectroscopy revealed intramolecular interactions and hydrogen bonding, important for understanding the electronic and spatial structure of similar compounds (Senda et al., 1987).

Chemical Transformations

  • Cleavage Reactions : Research into reductive and base-induced cleavage reactions of oxabicyclic compounds, including 2-methylene-7-oxabicyclo[2.2.1]heptane, demonstrates the compound's utility in generating novel molecular structures through strategic manipulations (Lautens & Ma, 1996).

Applications in Polymer Science

  • Zinc(II) Complexes as Pre-catalysts : The synthesis and characterization of zinc(II) complexes derived from camphor-based iminopyridines, involving the compound's structural motif, have been applied as pre-catalysts for producing polylactide from rac-lactide, indicating its potential in polymer chemistry (Kwon et al., 2015).

Safety and Hazards

The safety information available indicates that “{2-Methyl-7-oxabicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Properties

IUPAC Name

(2-methyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-8(5-9)4-6-2-3-7(8)10-6;/h6-7H,2-5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSCPNTYYBKVON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CCC1O2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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